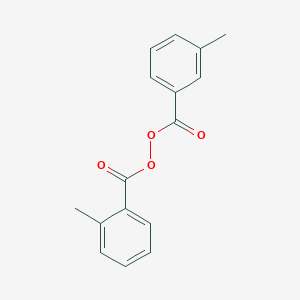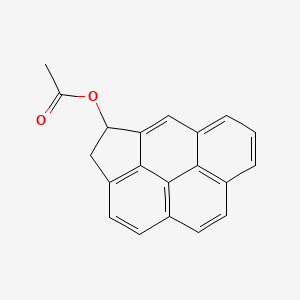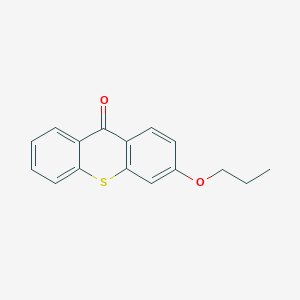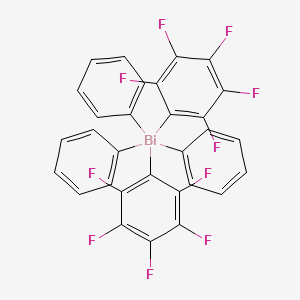
N-Hydroxy-N-methylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-methylmethanimidamide is an organic compound with the molecular formula C2H6N2O. It is a derivative of amidoxime, characterized by the presence of both hydroxylamine and amidine functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-methylmethanimidamide can be synthesized through a one-pot approach from secondary amides or intermediate amides. The process involves the Ph3P–I2-mediated dehydrative condensation, which allows for the formation of N-substituted amidoximes under mild conditions and short reaction times . This method is efficient and economical compared to traditional multistep procedures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and reagents, making it feasible for large-scale synthesis. The one-pot synthesis method mentioned above can be adapted for industrial production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
N-Hydroxy-N-methylmethanimidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-methylmethanimidamide involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. It also participates in redox reactions, influencing cellular oxidative states and signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyphthalimide: Similar in structure, used in organic synthesis and as a reagent in various chemical reactions.
N-Hydroxysuccinimide: Commonly used in bioconjugation techniques and peptide synthesis.
Hydroxamic Acids: Compounds with similar functional groups, used in metal chelation and as enzyme inhibitors.
Uniqueness
N-Hydroxy-N-methylmethanimidamide is unique due to its combination of hydroxylamine and amidine functional groups, which confer distinct chemical reactivity and versatility. This uniqueness makes it valuable in the synthesis of complex molecules and bioactive compounds, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
106696-97-3 |
|---|---|
Formule moléculaire |
C2H6N2O |
Poids moléculaire |
74.08 g/mol |
Nom IUPAC |
N-hydroxy-N-methylmethanimidamide |
InChI |
InChI=1S/C2H6N2O/c1-4(5)2-3/h2-3,5H,1H3 |
Clé InChI |
KKYBALNLJYATDG-UHFFFAOYSA-N |
SMILES canonique |
CN(C=N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
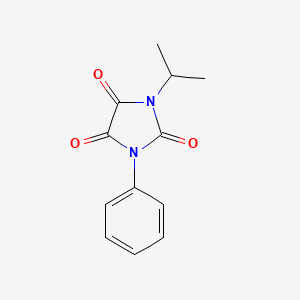
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

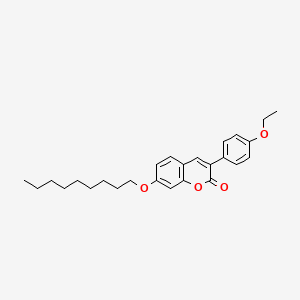
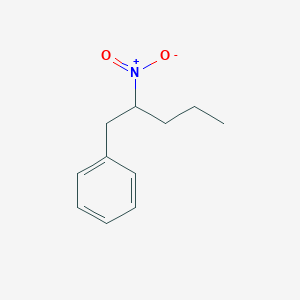
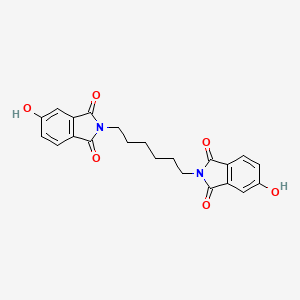
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
